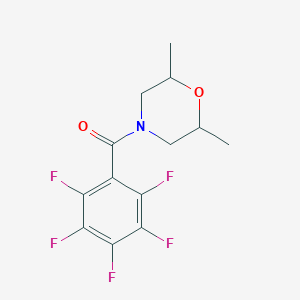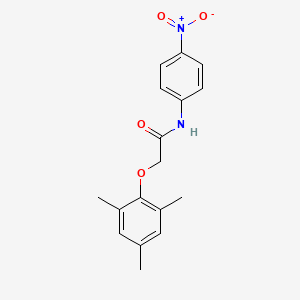
N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide is a chemical compound with the molecular formula C11H19NO3S and a molecular weight of 245.3385 . This compound features a cyclohexylcarboxamide group attached to a 1,1-dioxothiolan ring, which is a sulfur-containing heterocycle. The presence of the dioxothiolan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Wirkmechanismus
Target of Action
The primary target of N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of the cell membrane and controlling the duration of action potentials, thereby regulating cellular excitability .
Mode of Action
This compound acts as an activator of the GIRK channels . By activating these channels, the compound allows more potassium ions to flow into the cell. This inward flow of potassium ions makes the inside of the cell more negative, hyperpolarizing the cell membrane potential. This hyperpolarization inhibits the firing of action potentials, thereby reducing cellular excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis within the cell . The increased potassium ion conductance hyperpolarizes the cell membrane, which can influence various downstream biochemical pathways. For instance, it can inhibit the release of neurotransmitters, modulate heart rate, and regulate insulin secretion .
Pharmacokinetics
The compound has been evaluated in tier 1 dmpk assays, indicating its metabolic stability .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cellular excitability . This can result in various molecular and cellular effects, depending on the type of cell and the specific role of GIRK channels in that cell. For instance, in neurons, this could lead to decreased neurotransmitter release, while in cardiac cells, it could lead to a slower heart rate .
Vorbereitungsmethoden
The synthesis of N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-aminothiolane with cyclohexyl isocyanate in the presence of a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The choice of solvent and reaction conditions can significantly affect the yield and purity of the final product.
Analyse Chemischer Reaktionen
N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The dioxothiolan ring can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of thiolane derivatives. Substitution reactions involving the amide group can result in the formation of various substituted carboxamides. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a fungicide and pesticide due to its selective action against certain pests . Additionally, the compound’s unique chemical structure makes it a valuable tool in the study of sulfur-containing heterocycles and their reactivity.
Vergleich Mit ähnlichen Verbindungen
N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide can be compared to other sulfur-containing heterocycles, such as N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . While both compounds feature a sulfur-containing ring, the dioxothiolan ring in this compound imparts different chemical properties compared to the dioxothietan ring in the triazole derivative. This difference in ring structure can affect the compounds’ reactivity and biological activity. Other similar compounds include potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, which is also used as a pesticide and has similar chemical properties .
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUPLTYHPBOZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)

![(5E)-3-Methyl-5-({2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5136756.png)

![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![2-(3-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5136781.png)

![(5E)-5-[[4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5136796.png)
![[3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene](/img/structure/B5136811.png)

![3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione](/img/structure/B5136821.png)
![1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)

![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
